

A Technical Guide to the Physicochemical Characterization of 4-Bromoquinolin-6-ol

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Compound of Interest

Compound Name: 4-Bromoquinolin-6-ol

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An In-depth Framework for Researchers, Scientists, and Drug Development Professionals

Abstract: **4-Bromoquinolin-6-ol** is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. However, a comprehensive public dataset of its experimentally determined physicochemical properties is notably scarce. This guide addresses this gap by providing a dual framework: it consolidates available in-silico predicted data for **4-Bromoquinolin-6-ol** and presents detailed, field-proven experimental protocols for its empirical characterization. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this document serves as a blueprint for researchers aiming to thoroughly characterize this, or structurally similar, novel compounds. We will cover the determination of melting point, aqueous solubility, ionization constant (pKa), and lipophilicity (LogP), providing the necessary context for their critical role in drug discovery and development.^{[1][2][3][4][5]}

Section 1: Molecular Profile and Predicted Properties

A foundational step in characterizing any molecule is to establish its basic identity and leverage computational tools to predict its behavior. These predictions, while not a substitute for experimental data, are invaluable for guiding experimental design.

1.1. Chemical Identity

The structure of **4-Bromoquinolin-6-ol** features a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. Key functional groups include a bromine atom at position 4 and a hydroxyl group at position 6. These substituents are critical determinants of the molecule's electronic properties, reactivity, and intermolecular interactions.

- IUPAC Name: **4-bromoquinolin-6-ol**[\[6\]](#)
- CAS Number: 876491-87-1[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₉H₆BrNO[\[6\]](#)
- Molecular Weight: 224.05 g/mol [\[6\]](#)
- Canonical SMILES: C1=CC2=NC=CC(=C2C=C1O)Br[\[6\]](#)

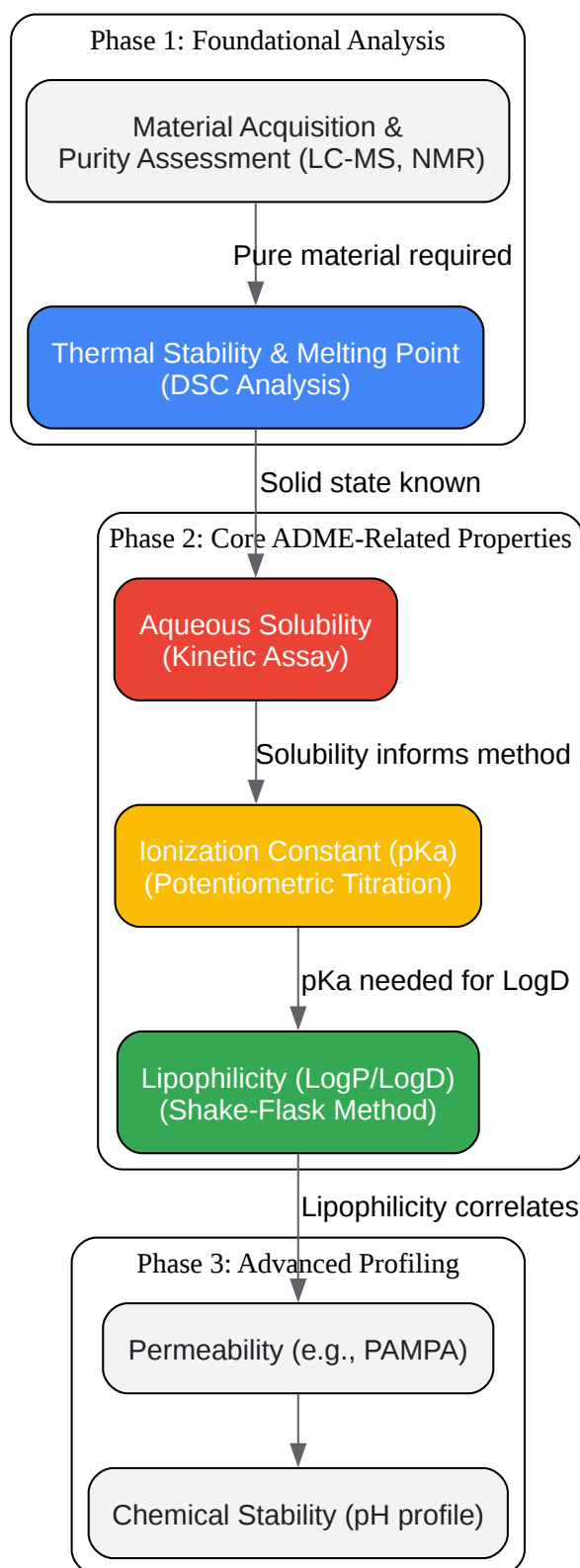
1.2. Predicted Physicochemical Properties

The following properties have been predicted using established computational algorithms, such as those employed by PubChem. These values provide a quantitative starting point for understanding the molecule's likely behavior in biological and chemical systems.

Property	Predicted Value	Significance in Drug Development	Source
XLogP3	2.5	Predicts membrane permeability and lipophilicity. A value between 1 and 3 is often considered favorable for oral drug absorption.	[6]
Hydrogen Bond Donors	1	Influences solubility and target binding. The phenolic -OH group acts as a donor.	[6]
Hydrogen Bond Acceptors	2	Influences solubility and target binding. The quinoline nitrogen and phenolic oxygen can act as acceptors.	[6]
Topological Polar Surface Area (TPSA)	33.1 Å ²	Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.	[6]

Section 2: Strategic Framework for Experimental Characterization

The physicochemical properties of a drug candidate are pivotal as they influence its absorption, distribution, metabolism, and excretion (ADME).[1][3][4][5] A systematic experimental approach is essential to validate and refine the predicted values. The following workflow outlines a logical progression for the empirical characterization of a novel compound like **4-Bromoquinolin-6-ol**.



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Fig 1. Logical workflow for physicochemical characterization.

Section 3: Experimental Protocols for Core Property Determination

This section provides detailed, step-by-step methodologies for determining the most critical physicochemical properties. The protocols are based on industry-standard and regulatory-accepted guidelines.

Melting Point and Thermal Stability via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point (T_m) is a fundamental indicator of a compound's purity and the stability of its crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus because it provides not only the T_m but also quantitative data on the enthalpy of fusion (ΔH_{fus}) and can reveal other thermal events like polymorphism or decomposition.^{[8][9][10]} A sharp melting peak with a high enthalpy suggests a stable, well-ordered crystalline solid.

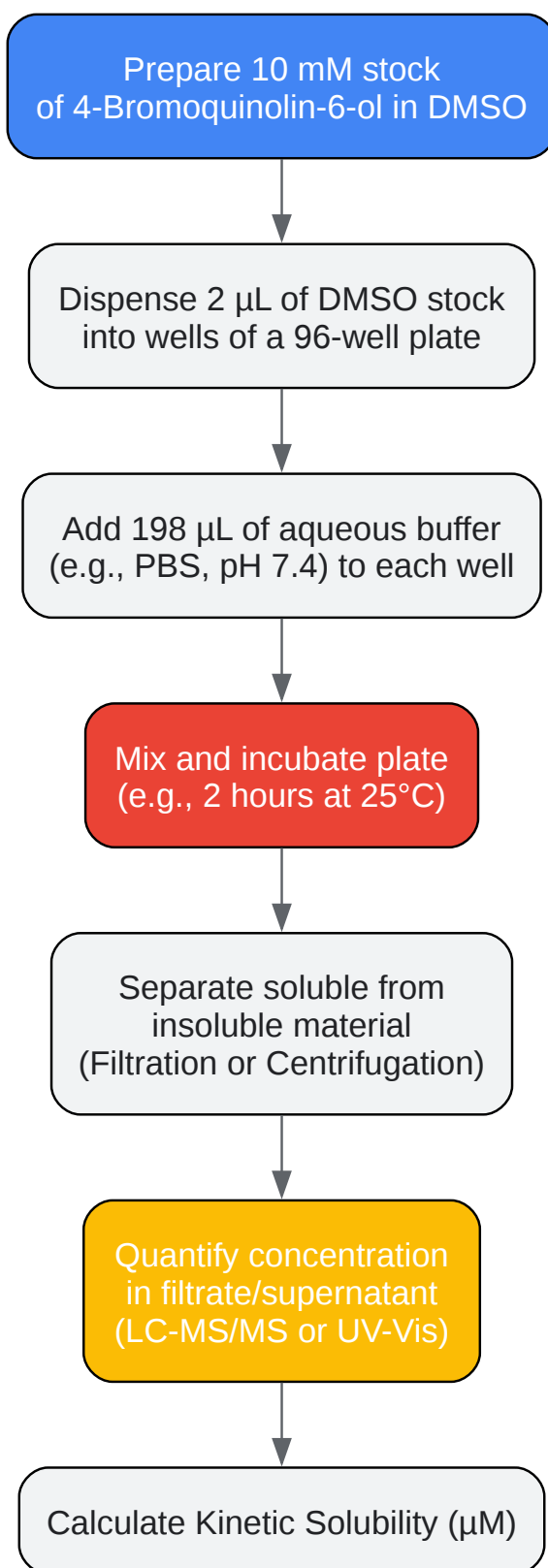
Detailed Protocol:

- **Instrument Calibration:** Calibrate the DSC instrument's temperature and heat flow using a certified indium standard ($T_m = 156.6\text{ °C}$).^[11]
- **Sample Preparation:** Accurately weigh 1-3 mg of **4-Bromoquinolin-6-ol** into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.^[8]
- **Experimental Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.^[9]
- **Thermal Program:**
 - Equilibrate the cell at a starting temperature, e.g., 25 °C.
 - Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected melting point (e.g., 300 °C).^[10]
- **Data Analysis:**

- Plot the differential heat flow against temperature.
- The melting point (T_m) is determined as the temperature at the apex of the endothermic melting peak.[\[12\]](#)
- The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area under the melting peak.[\[11\]](#)[\[12\]](#)

Aqueous Solubility (Kinetic Assay)

Expertise & Causality: Aqueous solubility is a master variable in drug discovery, as a compound must be in solution to be absorbed and exert a biological effect.[\[4\]](#)[\[13\]](#) For early-stage discovery, a kinetic solubility assay is employed due to its high throughput and relevance to the conditions of many biological assays, where a compound is introduced from a DMSO stock solution.[\[13\]](#)[\[14\]](#)[\[15\]](#) This method measures the concentration of a compound that remains in solution after precipitation from a DMSO stock into an aqueous buffer, mimicking common in vitro screening protocols.[\[13\]](#)[\[16\]](#)



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Fig 2. Workflow for a kinetic solubility assay.

Detailed Protocol:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **4-Bromoquinolin-6-ol** (e.g., 10 mM) in 100% DMSO.[\[14\]](#)[\[17\]](#)
- Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2-5 μ L) of the DMSO stock solution to the wells.[\[17\]](#)
- Precipitation Induction: Add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the final desired compound concentration range, ensuring the final DMSO concentration is low (typically $\leq 1\%$).[\[16\]](#)
- Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow precipitation to reach a pseudo-equilibrium.[\[15\]](#)[\[17\]](#)
- Separation: Use a filter plate (e.g., 0.45 μ m) to separate the soluble fraction from the precipitated solid.[\[15\]](#)[\[17\]](#)
- Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method like LC-MS/MS or UV-Vis spectroscopy, comparing against a calibration curve prepared in a matching DMSO/buffer mixture.[\[15\]](#)[\[16\]](#)

Ionization Constant (pKa) by Potentiometric Titration

Expertise & Causality: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It profoundly affects solubility, permeability, and receptor binding.[\[3\]](#) **4-Bromoquinolin-6-ol** has two potential ionizable centers: the phenolic hydroxyl group (acidic) and the quinoline nitrogen (basic). Potentiometric titration is the gold-standard method for pKa determination due to its high precision.[\[18\]](#)[\[19\]](#) The method involves monitoring pH changes as a titrant (acid or base) is added to a solution of the compound, with the pKa corresponding to the inflection point of the titration curve.[\[20\]](#)[\[21\]](#)

Detailed Protocol:

- Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[\[20\]](#)[\[21\]](#)

- Sample Preparation: Prepare a solution of **4-Bromoquinolin-6-ol** (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[\[20\]](#) Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[\[20\]](#)[\[21\]](#) Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration.[\[20\]](#)[\[21\]](#)
- Titration for Basic pKa (Quinoline N):
 - Acidify the sample solution to ~pH 2 with 0.1 M HCl.
 - Titrate the solution by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition.
- Titration for Acidic pKa (Phenolic OH):
 - Continue the titration from the previous step up to ~pH 12.
- Data Analysis:
 - Plot the pH versus the volume of titrant added.
 - The pKa values are determined from the inflection points of the resulting sigmoid curves. This is often done by analyzing the first or second derivative of the curve.[\[19\]](#)[\[21\]](#) Perform at least three replicate titrations to ensure reproducibility.[\[20\]](#)

Lipophilicity (LogP) by Shake-Flask Method

Expertise & Causality: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, metabolic stability, and promiscuity. The shake-flask method, as described in OECD Guideline 107, is the benchmark technique for LogP determination.[\[22\]](#)[\[23\]](#) It involves directly measuring the equilibrium concentration of a compound in two immiscible phases: n-octanol (simulating a lipid membrane) and water.

Detailed Protocol:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

- **Compound Addition:** Add a known amount of **4-Bromoquinolin-6-ol** to a mixture of the pre-saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel). The volume ratio of the phases can be adjusted based on the expected LogP.
- **Equilibration:** Agitate the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach partitioning equilibrium (this can range from minutes to hours). Avoid vigorous shaking that can cause emulsions.
- **Phase Separation:** Separate the two phases, typically by centrifugation to ensure a clean break.[\[23\]](#)
- **Concentration Measurement:** Accurately determine the concentration of **4-Bromoquinolin-6-ol** in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[\[24\]](#) The experiment should be performed in triplicate.[\[23\]](#)

Section 4: Context from Structural Analogues

Given the limited published data for **4-Bromoquinolin-6-ol**, examining structurally similar compounds can provide valuable context.

- **6-Hydroxyquinoline (Parent Core):** This compound is sparingly soluble in water and has two experimental pKa values of approximately 5.15 (for the quinoline nitrogen) and 8.90 (for the hydroxyl group).[\[25\]](#)[\[26\]](#) Its LogP is around 1.8-1.9.[\[27\]](#)[\[28\]](#)
- **Effect of Bromine:** The addition of a bromine atom, as in **4-Bromoquinolin-6-ol**, is expected to increase the molecule's lipophilicity (increase LogP) and molecular weight, which can decrease aqueous solubility. The electron-withdrawing nature of bromine may also slightly decrease the basicity of the quinoline nitrogen (lower pKa) and increase the acidity of the phenolic hydroxyl (lower pKa). For instance, 6-Bromoquinolin-4-ol has a reported melting point of 283 °C, suggesting that bromo-hydroxyquinolines are high-melting solids.[\[29\]](#)[\[30\]](#)

Conclusion

While direct experimental data for **4-Bromoquinolin-6-ol** remains sparse in the public domain, a robust characterization is achievable. By combining computational predictions with a systematic application of gold-standard experimental protocols, researchers can generate the high-quality physicochemical data essential for advancing drug discovery and development programs. This guide provides the strategic framework and detailed methodologies necessary to build a comprehensive profile of this molecule, enabling informed decisions in medicinal chemistry, formulation, and preclinical assessment.

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